![molecular formula C5H3BrN4O B1384379 8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one CAS No. 1370008-37-9](/img/structure/B1384379.png)
8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Overview
Description
8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one is a useful research compound. Its molecular formula is C5H3BrN4O and its molecular weight is 215.01 g/mol. The purity is usually 95%.
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Biological Activity
8-Bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one (CAS No. 1370008-37-9) is a compound belonging to the pyrazolo-triazine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 136.11 g/mol
- Solubility : Highly soluble in various solvents (8.37 mg/ml) .
- Structural Features : Contains a bromine atom at the 8-position and a triazine ring that contributes to its biological activity.
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a][1,3,5]triazin-4-one exhibit significant antitumor properties. For instance:
- Thymidine Phosphorylase Inhibition : Compounds in this class have been shown to inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis . A study by Bera et al. demonstrated that certain analogues exhibited mixed TP inhibition with antiangiogenic properties .
Neuroprotective Effects
The compound's structure allows it to interact with central nervous system pathways:
- Psychotropic Effects : Pyrazolo-triazines have been associated with the treatment of psychiatric disorders such as schizophrenia and depression . Their ability to modulate neurotransmitter systems may contribute to neuroprotective effects.
Antibacterial Activity
The presence of pyrazolo structures in various compounds has been linked to antibacterial properties:
- Targeting Bacterial Enzymes : Given that these compounds are found in bacteria but not humans, they present a viable target for developing antibacterial therapies .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : By inhibiting key enzymes like TP, these compounds disrupt metabolic pathways crucial for cancer cell survival.
- Modulation of Apoptosis : Certain derivatives have shown the ability to induce apoptosis in cancer cells by activating caspase pathways .
Case Studies
Scientific Research Applications
Medicinal Chemistry
8-Bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one has shown promise as a scaffold for developing new pharmaceuticals. Its structure allows for modifications that can enhance biological activity. Some notable applications include:
- Antitumor Activity : Studies have indicated that derivatives of pyrazolo[1,5-a][1,3,5]triazin compounds exhibit significant cytotoxic effects against various cancer cell lines. The bromine atom may play a crucial role in enhancing these effects by altering the compound's interaction with biological targets .
- Antiviral Properties : Research has suggested that compounds containing the pyrazolo[1,5-a][1,3,5]triazin framework can inhibit viral replication processes. This makes them potential candidates for antiviral drug development .
Agrochemicals
The compound is also being explored for its potential use in agrochemicals. Its unique structure may allow it to act as a pesticide or herbicide. Preliminary studies indicate that it can affect plant growth and pest resistance mechanisms .
Materials Science
In materials science, this compound is being investigated for its properties in creating novel polymers and coatings. Its ability to form stable complexes with metal ions opens avenues for developing advanced materials with specific functional properties .
Case Studies
Properties
IUPAC Name |
8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4O/c6-3-1-9-10-4(3)7-2-8-5(10)11/h1-2H,(H,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPAGDAWKRYTPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN2C(=C1Br)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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